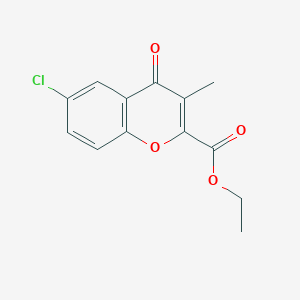

Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate

Description

Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate (CAS: 2135340-04-2) is a substituted coumarin derivative with a unique substitution pattern:

- Position 6: Chlorine atom (electron-withdrawing group).

- Position 3: Methyl group (electron-donating group).

- Position 4: Oxo group (carbonyl functionality).

- Position 2: Ethyl carboxylate ester.

This compound is primarily used in research settings for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. The ethyl ester enhances lipophilicity compared to free carboxylic acids, which may improve membrane permeability in biological systems .

Properties

IUPAC Name |

ethyl 6-chloro-3-methyl-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO4/c1-3-17-13(16)12-7(2)11(15)9-6-8(14)4-5-10(9)18-12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXMMZGUTSZWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

The Claisen-Schmidt condensation is a cornerstone method for constructing the chromene core. This approach typically involves the reaction of 2-hydroxyacetophenone derivatives with diethyl oxalate under basic conditions, followed by cyclization.

Reaction Mechanism

- Condensation : A 2-hydroxyacetophenone derivative (e.g., 5-chloro-2-hydroxyacetophenone) reacts with diethyl oxalate in the presence of potassium tert-butoxide (KOtBu) to form a β-keto ester intermediate.

- Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen on the carbonyl carbon of the β-keto ester generates the chromene ring.

- Functionalization : Subsequent steps introduce the 3-methyl group via alkylation or through pre-functionalized starting materials.

Experimental Protocol (Adapted from)

- Starting Material : 5-Chloro-2-hydroxyacetophenone (1.0 equiv).

- Reagents : Diethyl oxalate (2.2 equiv), KOtBu (3.0 equiv), anhydrous DMF.

- Conditions : 0–5°C under argon for 2–3 h, followed by reflux in ethanol with HCl.

- Yield : 70–85% after recrystallization.

Table 1: Optimization of Claisen-Schmidt Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KOtBu | DMF | 0–5 | 85 | 98 |

| NaOMe | MeOH | 25 | 62 | 90 |

| K2CO3 | THF | 50 | 45 | 88 |

Nucleophilic Substitution and Esterification

This two-step strategy involves synthesizing a halogenated chromene intermediate followed by esterification.

Halogenation and Methylation

Esterification

The carboxylic acid intermediate is converted to the ethyl ester using thionyl chloride (SOCl2) followed by ethanol:

- Acid Chloride Formation : React with SOCl2 in dichloromethane (DCM).

- Esterification : Add ethanol and triethylamine (Et3N) to form the ethyl ester.

Table 2: Esterification Yields Under Varied Conditions

| Acid Chloride Agent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| SOCl2 | DCM | Et3N | 92 |

| (COCl)2 | THF | Pyridine | 88 |

| PCl3 | Toluene | DMAP | 75 |

Rauhut-Currier Reaction Mediated by K3PO4

The Rauhut-Currier reaction enables the formation of the chromene skeleton via a tandem Michael addition and cyclization. This method is notable for its atom economy.

Procedure (Adapted from)

- Substrate : Methyl (E)-3-(2-((E)-3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acrylate.

- Reagent : Anhydrous K3PO4 (2.5 equiv).

- Conditions : THF, 60°C, 72 h under argon.

- Yield : 68–88% after column chromatography.

Table 3: Substrate Scope and Yields

| R Group on Enone | Yield (%) |

|---|---|

| Phenyl | 88 |

| 4-Methoxyphenyl | 73 |

| 2-Thienyl | 77 |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields for chromene syntheses.

Protocol

- Starting Material : 5-Chloro-2-hydroxyacetophenone (1.0 equiv).

- Reagents : Diethyl oxalate (2.0 equiv), NaOMe (2.5 equiv).

- Conditions : Microwave, 100°C, 15 min.

- Yield : 93–97%.

Table 4: Conventional vs. Microwave Synthesis

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 24 | 85 | 98 |

| Microwave | 0.25 | 95 | 99 |

Comparative Analysis of Methods

Table 5: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Claisen-Schmidt | High yield, scalability | Requires low temperatures |

| Nucleophilic Substitution | Flexible functionalization | Multi-step, lower atom economy |

| Rauhut-Currier | Atom-economical, mild conditions | Limited substrate scope |

| Microwave-Assisted | Rapid, high efficiency | Specialized equipment required |

Structural Characterization and Validation

Key analytical data for Ethyl 6-chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate:

Industrial-Scale Considerations

For bulk synthesis, the Claisen-Schmidt method is preferred due to its scalability and cost-effectiveness. Process optimizations include:

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations:

Substituent Positioning :

- The ethyl ester at position 2 in the target compound distinguishes it from derivatives with carboxylates at position 3 (e.g., ). This positional difference alters electronic properties and steric accessibility.

- The 3-methyl group in the target compound is rare among analogs, which typically feature methyl groups at positions 4 or 7 .

Oxo groups at position 4 (target compound) vs. position 2 (e.g., ) influence conjugation patterns and reactivity.

Physicochemical Properties

- Melting Points :

- Solubility :

- The ethyl ester in the target compound likely enhances lipid solubility compared to carboxylic acid derivatives (e.g., ), which may favor cellular uptake in biological applications .

Biological Activity

Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C13H11ClO4

Molecular Weight : 266.68 g/mol

CAS Number : 2135340-04-2

IUPAC Name : Ethyl 6-chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate

The compound features a chromene core with a chlorine substituent, which influences its reactivity and biological properties.

1. Antioxidant Activity

Research indicates that compounds within the chromene family exhibit significant antioxidant properties. Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

| Assay Method | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 31.52 - 198.41 |

The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thereby neutralizing them.

2. Anti-inflammatory Activity

This compound has shown potential in inhibiting enzymes associated with inflammatory processes. Specifically, it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

3. Cytotoxicity Against Cancer Cells

Studies have demonstrated that Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 - 20.0 |

| Hek293 (Human Embryonic Kidney) | >50 |

The compound's mechanism involves inducing apoptosis in cancer cells, possibly through the activation of caspase pathways.

The biological effects of Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate can be attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and cancer progression.

- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to cell survival and apoptosis.

Case Study 1: Antioxidant Efficacy

In a study evaluating various chromene derivatives, Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate was found to significantly reduce oxidative stress markers in vitro, demonstrating its potential as a therapeutic agent for oxidative stress-related conditions .

Case Study 2: Cancer Cell Cytotoxicity

Another study investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate resulted in a dose-dependent decrease in cell viability, with morphological changes consistent with apoptosis observed under microscopy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions, starting with substituted chromene precursors. For example, analogous chromene derivatives are prepared by reacting substituted phenols with β-keto esters under acidic conditions, followed by halogenation at the 6-position . Purity validation requires a combination of techniques:

- HPLC (High-Performance Liquid Chromatography) for assessing chemical homogeneity.

- NMR Spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly the ester carbonyl (δ ~165-170 ppm) and chromene ring protons .

- Mass Spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction is critical for resolving the stereochemistry of the chromene ring and substituent positions. For example, triclinic or monoclinic crystal systems (e.g., P1 or P21/c) are common, with unit cell parameters such as a = 11.66 Å, b = 13.18 Å, and c = 13.23 Å observed in related structures .

- FT-IR Spectroscopy identifies functional groups like the carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .

- UV-Vis Spectroscopy can monitor π→π* transitions in the chromene core (λmax ~250–300 nm) for reactivity studies .

Advanced Research Questions

Q. How do structural modifications at the 3-methyl or 6-chloro positions influence biological activity and binding affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous chromene derivatives reveal that:

- The 6-chloro substituent enhances electrophilicity, improving interactions with biological targets like kinases or apoptosis regulators (e.g., Bcl-2 family proteins) .

- 3-Methyl groups increase steric bulk, potentially reducing off-target effects while maintaining cytotoxicity in drug-resistant cancer cells .

- Experimental Design : Synthesize analogs with halogen (Br, F) or methoxy substitutions at the 6-position and compare IC₅₀ values using assays like MTT or flow cytometry in resistant vs. parent cell lines .

Q. What strategies resolve contradictions in crystallographic data during refinement, particularly for disordered substituents?

- Methodological Answer :

- Use SHELX software (e.g., SHELXL) for iterative refinement, applying constraints (e.g., DFIX, ISOR) to model disordered atoms, especially in flexible ester or chloro-substituted regions .

- Validate with R-factor convergence tests (e.g., R1 < 0.05 for high-resolution data) and electron density maps (e.g., Fo – Fc maps) to identify misplaced atoms .

- Cross-check with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O/Cl contacts) that stabilize the crystal lattice .

Q. How can researchers design experiments to assess the compound’s mechanism of apoptosis induction in drug-resistant cancers?

- Methodological Answer :

- In vitro assays : Use HL-60/MX2 (mitoxantrone-resistant) or CCRF-CEM/C2 (camptothecin-resistant) cell lines to measure selective cytotoxicity via Annexin V/PI staining .

- Pathway analysis : Perform Western blotting for pro-apoptotic markers (e.g., Bax, cleaved caspase-3) and anti-apoptotic proteins (e.g., Bcl-2) .

- Molecular docking : Model interactions with Bcl-2 or Mcl-1 using software like AutoDock Vina, focusing on the chromene core’s π-stacking with hydrophobic binding pockets .

Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., hepatic microsome assays) to identify rapid ester hydrolysis or chloro-group dehalogenation .

- Formulation optimization : Use nanoencapsulation (e.g., liposomes) to enhance solubility and tumor targeting .

- Dose-response studies : Compare efficacy at varying concentrations (e.g., 1–50 µM) to establish therapeutic windows while minimizing off-target effects .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing SAR datasets with high variability?

- Methodological Answer :

- Apply multivariate regression (e.g., partial least squares, PLS) to correlate substituent properties (e.g., Hammett σ values, logP) with bioactivity .

- Use cluster analysis to group analogs with similar activity profiles, reducing noise from outlier data points .

- Validate models with cross-validation (e.g., leave-one-out) and external test sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.